Bis(2-nitrophenyl)methane Bis(2-nitrophenyl)methane
Brand Name: Vulcanchem
CAS No.: 21540-57-8
VCID: VC8017347
InChI: InChI=1S/C13H10N2O4/c16-14(17)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15(18)19/h1-8H,9H2
SMILES: C1=CC=C(C(=C1)CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C13H10N2O4
Molecular Weight: 258.23 g/mol

Bis(2-nitrophenyl)methane

CAS No.: 21540-57-8

Cat. No.: VC8017347

Molecular Formula: C13H10N2O4

Molecular Weight: 258.23 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-nitrophenyl)methane - 21540-57-8

Specification

CAS No. 21540-57-8
Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
IUPAC Name 1-nitro-2-[(2-nitrophenyl)methyl]benzene
Standard InChI InChI=1S/C13H10N2O4/c16-14(17)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15(18)19/h1-8H,9H2
Standard InChI Key NABSHCGXYOFMDL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=CC=C(C(=C1)CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Molecular Properties

Bis(2-nitrophenyl)methane, also known as 1,1'-methylenebis[2-nitrobenzene] or 2,2'-dinitrodiphenylmethane, is a dinitro-substituted bibenzyl derivative. Its molecular formula is C₁₃H₁₀N₂O₄, with a molecular weight of 258.23 g/mol . The compound’s IUPAC name reflects the positioning of nitro groups on the ortho positions of the benzene rings, which significantly influences its stereoelectronic properties.

Key Properties:

PropertyValueSource
Molecular FormulaC₁₃H₁₀N₂O₄
Molecular Weight258.23 g/mol
Melting PointNot reported
Crystal SystemMonoclinic
Space GroupP₂₁/c

The absence of reported melting points in the literature suggests further experimental characterization is needed.

Crystal Structure and Intermolecular Interactions

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system (space group P₂₁/c) with distinct stereochemical features :

Crystallographic Data:

ParameterValueSource
Dihedral Angle (Nitro/Benzene)16.64° (Ring 1), 28.02° (Ring 2)
Benzene-Benzene Dihedral87.72°
π-π Stacking Distance3.494 Å
Intermolecular N⋯O2.981 Å
Intermolecular C⋯O3.060 Å

The nitro groups exhibit significant twisting relative to the benzene planes, creating a sterically hindered conformation. This distortion facilitates weak intermolecular interactions, including:

  • N⋯O and C⋯O contacts: Suggestive of dipole-dipole interactions between nitro groups .

  • π-π stacking: Between one benzene ring and its inversion-related counterpart, stabilizing the crystal lattice .

Comparative Analysis with Bibenzyl Derivatives

Bis(2-nitrophenyl)methane belongs to the bibenzyl family, which includes compounds like 4,4'-(ethane-1,2-diyl)dianiline. Key differences include:

FeatureBis(2-Nitrophenyl)methane1,2-Bis(4-Nitrophenyl)ethane
Nitro Group PositionOrtho (2-position)Para (4-position)
Synthesis YieldNot reported64.8–85%
Reduction ProductNot characterized4,4'-(Ethane-1,2-diyl)dianiline

The para-substituted analog demonstrates higher synthetic yields due to reduced steric hindrance, highlighting the ortho isomer’s challenges in catalytic reduction .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator